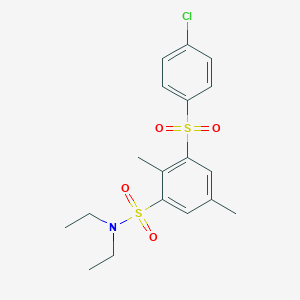![molecular formula C38H38N2O6 B273808 2,6-bis(4-butoxyphenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B273808.png)
2,6-bis(4-butoxyphenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(4-butoxyphenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, commonly known as EHDP, is a chemical compound that has gained significant attention in the field of scientific research. EHDP is a tetracyclic lactam that exhibits a range of biochemical and physiological effects.
作用機序
EHDP exerts its biological effects through the modulation of various signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases. EHDP also exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, EHDP has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Biochemical and Physiological Effects:
EHDP exhibits a range of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. EHDP has also been shown to regulate ion channels, including the voltage-gated sodium and calcium channels. Additionally, EHDP has been found to exhibit antioxidant activity, which helps to protect cells from oxidative stress.
実験室実験の利点と制限
EHDP offers several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. EHDP is also soluble in a range of solvents, which makes it suitable for use in various assays. However, EHDP also has some limitations, including its relatively low potency and selectivity. This can make it challenging to use in experiments that require high levels of specificity.
将来の方向性
There are several future directions for EHDP research. One potential area of focus is the development of more potent and selective EHDP analogs. Another area of interest is the investigation of EHDP's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, the role of EHDP in regulating ion channels and neurotransmitter release warrants further investigation. Overall, EHDP represents a promising compound for scientific research, with potential applications in various fields.
合成法
EHDP can be synthesized in a multistep process involving a series of chemical reactions. The synthesis method involves the reaction of 4-butoxybenzaldehyde with cyclohexanone in the presence of sodium methoxide to yield 2,6-bis(4-butoxyphenyl)-4-phenylhexahydro-2H-pyrrolizine-1,3-dione. This intermediate is then subjected to a series of reactions, including oxidation and cyclization, to yield EHDP.
科学的研究の応用
EHDP has been the subject of extensive scientific research due to its potential applications in various fields. EHDP has been found to exhibit anti-inflammatory, anticancer, and antiviral properties. It has also been found to have a significant impact on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels.
特性
製品名 |
2,6-bis(4-butoxyphenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone |
|---|---|
分子式 |
C38H38N2O6 |
分子量 |
618.7 g/mol |
IUPAC名 |
4,10-bis(4-butoxyphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
InChI |
InChI=1S/C38H38N2O6/c1-3-5-22-45-27-16-12-25(13-17-27)39-34(41)30-29-20-21-38(32(30)36(39)43,24-10-8-7-9-11-24)33-31(29)35(42)40(37(33)44)26-14-18-28(19-15-26)46-23-6-4-2/h7-21,29-33H,3-6,22-23H2,1-2H3 |
InChIキー |
ZPQZWYOEDCAFHZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(C5C4C(=O)N(C5=O)C6=CC=C(C=C6)OCCCC)C7=CC=CC=C7 |
正規SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(C5C4C(=O)N(C5=O)C6=CC=C(C=C6)OCCCC)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)


![N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B273749.png)


![N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B273760.png)

